molecular formula C15H21NO3 B10974244 (2,6-Dimethoxyphenyl)(4-methylpiperidin-1-yl)methanone

(2,6-Dimethoxyphenyl)(4-methylpiperidin-1-yl)methanone

Cat. No.: B10974244
M. Wt: 263.33 g/mol
InChI Key: BDPTTYCCSNNNLX-UHFFFAOYSA-N
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Description

(2,6-Dimethoxyphenyl)(4-methylpiperidino)methanone is a chemical compound with the molecular formula C15H21NO3. It is known for its unique structure, which includes a dimethoxyphenyl group and a methylpiperidino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dimethoxyphenyl)(4-methylpiperidino)methanone typically involves the reaction of 2,6-dimethoxybenzoyl chloride with 4-methylpiperidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of (2,6-Dimethoxyphenyl)(4-methylpiperidino)methanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2,6-Dimethoxyphenyl)(4-methylpiperidino)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2,6-Dimethoxyphenyl)(4-methylpiperidino)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2,6-Dimethoxyphenyl)(4-methylpiperidino)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,6-Dimethoxyphenyl)(4-methylpiperidino)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

(2,6-dimethoxyphenyl)-(4-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C15H21NO3/c1-11-7-9-16(10-8-11)15(17)14-12(18-2)5-4-6-13(14)19-3/h4-6,11H,7-10H2,1-3H3

InChI Key

BDPTTYCCSNNNLX-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)C2=C(C=CC=C2OC)OC

Origin of Product

United States

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